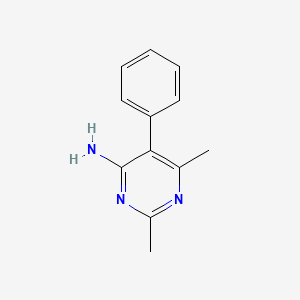

2,6-Dimethyl-5-phenylpyrimidin-4-amine

Description

Properties

CAS No. |

116730-31-5 |

|---|---|

Molecular Formula |

C12H13N3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2,6-dimethyl-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

AIJPGSLELDDPDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2,6 Dimethyl 5 Phenylpyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine core of 2,6-dimethyl-5-phenylpyrimidin-4-amine contains two nitrogen atoms, which are generally less basic than those in pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom. However, they still possess lone pairs of electrons and can participate in reactions with electrophiles.

Alkylation of the pyrimidine nitrogen atoms is also a possibility. Reactions with alkyl halides could lead to the formation of quaternary pyrimidinium salts. The regioselectivity of such reactions would depend on steric and electronic factors. For instance, alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to yield N3-alkylation products, and in some cases, a mixture of N3- and O4-alkylated isomers. europeanscience.org

N-oxidation of the pyrimidine ring nitrogens can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. rsc.orgnih.gov Mono-N-oxidation is a common outcome for pyrimidine derivatives. rsc.org The choice of the oxidizing agent and reaction conditions can influence the outcome, with stronger oxidants sometimes being necessary for less reactive fused heterocyclic systems. rsc.org For example, the oxidation of 2,5-dimethylpyrazine (B89654) with acetic acid and hydrogen peroxide yields 2,5-dimethylpyrazine 1,4-dioxide. nih.gov

Table 1: Potential Reactions at the Pyrimidine Nitrogen Atoms

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyrimidinium salt |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylpyrimidinium salt |

Reactivity of the Amino Group

The exocyclic amino group at the 4-position of the pyrimidine ring is a key site for a variety of chemical transformations, including acylation, alkylation, condensation, and cyclization reactions.

The amino group of this compound can undergo acylation with reagents such as acid chlorides and anhydrides to form the corresponding amides. researchgate.netkhanacademy.orgyoutube.comkhanacademy.org This reaction is a common method for the derivatization of amines. For instance, the synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives involves the acylation of an amino group on a related pyrimidine scaffold. nih.gov

Alkylation of the amino group can be achieved with alkyl halides, although overalkylation can be a challenge due to the increased nucleophilicity of the resulting secondary amine. nih.gov Self-limiting alkylation strategies using N-aminopyridinium salts have been developed to selectively synthesize secondary amines. nih.gov

Table 2: Representative Acylation and Alkylation Reactions of the Amino Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(2,6-dimethyl-5-phenylpyrimidin-4-yl)acetamide |

| Acylation | Acetic anhydride | N-(2,6-dimethyl-5-phenylpyrimidin-4-yl)acetamide |

The primary amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.netnih.govnih.govmdpi.com This reversible reaction is a fundamental transformation in organic chemistry. nih.gov The formation of Schiff bases is often catalyzed by acids or bases and involves the initial formation of a carbinolamine intermediate. nih.gov

Furthermore, the amino group, in conjunction with other functionalities on the pyrimidine ring or on a substituent, can be involved in intramolecular cyclization reactions to form fused heterocyclic systems. nih.govresearchgate.net For example, the alkylation of 4-chloro-6-(cyclopentylamino)pyrimidin-5-ol with amino-substituted alkyl halides can lead to intramolecular SNAr cyclization, forming morpholinium-fused pyrimidines. nih.gov

Table 3: Condensation and Cyclization Reactions

| Reaction Type | Reagent | Intermediate/Product Type |

|---|---|---|

| Schiff Base Formation | Benzaldehyde | N-benzylidene-2,6-dimethyl-5-phenylpyrimidin-4-amine |

| Schiff Base Formation | Acetone | N-(propan-2-ylidene)-2,6-dimethyl-5-phenylpyrimidin-4-amine |

Reactivity of the Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the pyrimidine ring also offer opportunities for chemical modification.

The methyl groups at the 2- and 6-positions are benzylic-like and can potentially undergo functionalization. While specific examples for this compound are not detailed in the provided search results, general methods for benzylic C-H functionalization could be applicable. These methods often involve radical or oxidative processes.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgharvard.eduresearchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the context of this compound, the amino group or one of the pyrimidine nitrogens could potentially act as a DMG, directing lithiation to the ortho position of the phenyl ring. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. While this strategy is well-established for many aromatic systems, its specific application to this compound has not been explicitly described in the provided search results.

Table 4: Potential Functionalization of Substituents

| Substituent | Reaction Type | Potential Reagents | Potential Product |

|---|---|---|---|

| Methyl Groups | Benzylic Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl derivative |

| Phenyl Group | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitrophenyl derivative |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two ring nitrogen atoms deactivates the ring towards attack by electrophiles. However, the substituents on the ring, namely the two methyl groups and the amino group, can influence the regioselectivity of such reactions. The amino group at the C4 position is a strong activating group, while the methyl groups at C2 and C6 are weakly activating. The phenyl group at C5 can also influence the electron density of the pyrimidine ring.

Despite the activating groups, electrophilic substitution on the pyrimidine ring of this compound is not a commonly reported transformation. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may lead to a mixture of products or reaction at the more activated phenyl ring. The inherent low reactivity of the pyrimidine core towards electrophiles often directs chemists to utilize other strategies for functionalization.

| Electrophilic Reagent | Proposed Product(s) | Reaction Conditions | Expected Yield |

| HNO₃/H₂SO₄ | Nitration on the phenyl ring | Vigorous | Low to Moderate |

| Br₂/FeBr₃ | Bromination on the phenyl ring | Harsh | Low |

| CH₃COCl/AlCl₃ | Acylation on the phenyl ring | Harsh | Low |

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction of pyrimidines, particularly when a good leaving group is present on the ring. For this compound itself, direct nucleophilic substitution is unlikely as there are no suitable leaving groups. However, if a halogen atom, such as chlorine or bromine, were introduced at the C4 or C2 position, nucleophilic displacement would be a viable synthetic route.

For instance, a hypothetical 4-chloro-2,6-dimethyl-5-phenylpyrimidine (B13455585) could readily react with various nucleophiles. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon bearing the halogen. The general mechanism proceeds through a Meisenheimer-like intermediate.

| Nucleophile | Leaving Group | Product |

| Ammonia (B1221849) | Cl | This compound |

| Methylamine | Cl | N,2,6-Trimethyl-5-phenylpyrimidin-4-amine |

| Sodium Methoxide | Cl | 4-Methoxy-2,6-dimethyl-5-phenylpyrimidine |

Table 2: Illustrative Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative

Metalation and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. For this compound, derivatization to introduce a halogen or a triflate group would be necessary to participate in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

For example, a 4-chloro-2,6-dimethyl-5-phenylpyrimidine could be coupled with a variety of boronic acids (Suzuki coupling) to introduce new carbon-carbon bonds, or with amines (Buchwald-Hartwig coupling) to synthesize differently substituted aminopyrimidines. These reactions typically employ a palladium catalyst and a suitable ligand.

| Coupling Partner | Catalyst System | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2,6-dimethyl-5-phenylpyrimidine |

| Alkylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Alkyl-2,6-dimethyl-5-phenylpyrimidine |

| Secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Dialkylamino)-2,6-dimethyl-5-phenylpyrimidine |

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Investigation of Reaction Pathways and Transition States

The detailed investigation of reaction mechanisms, including the identification of intermediates and transition states, is crucial for optimizing reaction conditions and understanding reactivity. While there is a lack of specific studies employing real-time NMR spectroscopy for this compound, this technique is highly valuable for such investigations in related systems.

Real-time NMR spectroscopy allows for the monitoring of reactant consumption and product formation over time, providing kinetic data. It can also help in the detection of transient intermediates that may not be observable by conventional methods. For the reactions discussed above, such as nucleophilic aromatic substitution or cross-coupling, real-time NMR could provide insights into the reaction order, the role of the catalyst, and the presence of any short-lived species. Computational studies, in conjunction with experimental data, are also instrumental in mapping out the potential energy surface of a reaction and characterizing transition state structures.

| Spectroscopic Technique | Information Gained |

| Real-time ¹H NMR | Reaction kinetics, detection of major intermediates |

| Real-time ¹⁹F NMR (for fluorinated analogs) | Mechanistic insights into reactions involving fluorine |

| 2D NMR (COSY, HSQC, HMBC) | Structure elucidation of products and stable intermediates |

| Computational Chemistry (DFT) | Transition state energies, reaction pathway modeling |

Table 4: Techniques for Mechanistic Investigation

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2,6-Dimethyl-5-phenylpyrimidin-4-amine

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in the reviewed literature, analysis of analogous pyrimidine (B1678525) structures provides significant insights into its likely solid-state characteristics.

The crystal packing of pyrimidine derivatives is often dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions. In the case of this compound, the primary amine group is a potent hydrogen bond donor, while the pyrimidine ring's nitrogen atoms act as acceptors. This arrangement facilitates the formation of robust hydrogen-bonding motifs. For instance, in the crystal structure of 2-amino-4,6-dimethylpyrimidine, molecules are linked by N—H⋯N hydrogen bonds, forming distinct supramolecular patterns such as dimers or ribbons. researchgate.netnih.gov

Table 1: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | N-H (amine) | N (pyrimidine) | Dimer (R22(8)), Chains, Sheets |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Parallel or T-shaped |

| π–π Stacking | Pyrimidine Ring | Pyrimidine Ring | Slipped or Parallel-displaced |

| C-H···π Interactions | C-H (methyl/phenyl) | Phenyl/Pyrimidine Ring | Stabilizing contacts |

This table is illustrative and based on interactions observed in structurally similar pyrimidine compounds.

Tautomerism is a well-documented phenomenon in pyrimidine chemistry. researchgate.netnih.gov For this compound, the potential for amino-imino tautomerism exists.

Figure 1: Amino-Imino Tautomerism

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for confirming the elemental composition and elucidating the structure of molecules by analyzing their fragmentation patterns. While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known behavior of pyrimidine derivatives and phenyl-substituted aromatic systems.

The molecular formula for this compound is C₁₂H₁₃N₃, with a monoisotopic mass of 199.1109 Da. Under electrospray ionization (ESI) in positive mode, the compound would be expected to readily form a protonated molecule, [M+H]⁺, with a calculated m/z of 200.1182.

The fragmentation of this parent ion in an MS/MS experiment would likely proceed through several key pathways, driven by the stability of the pyrimidine and phenyl rings:

Loss of a Methyl Radical: A common fragmentation for methylated compounds is the loss of a methyl radical (•CH₃) from the pyrimidine ring, leading to a fragment ion.

Fission of the Pyrimidine Ring: Heterocyclic rings can undergo cleavage. A characteristic loss for pyrimidines involves the expulsion of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the core structure.

Cleavage involving the Phenyl Group: The bond between the pyrimidine and phenyl rings could cleave, although this is often less favorable without specific activation. More commonly, fragmentation of the phenyl ring itself (e.g., loss of C₂H₂) might occur after initial ring cleavages.

Loss of Ammonia (B1221849)/Amine Fragments: The primary amine group at the C4 position could lead to the loss of ammonia (NH₃) or related fragments, particularly in more complex fragmentation cascades.

A proposed fragmentation scheme is outlined in the table below. This pathway represents a theoretical model based on established chemical principles.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₄N₃]⁺ | 200.1182 | Protonated Molecular Ion |

| [M+H - CH₃]⁺ | [C₁₁H₁₁N₃]⁺ | 185.0947 | Loss of a methyl radical |

| [M+H - HCN]⁺ | [C₁₁H₁₃N₂]⁺ | 173.1073 | Loss of hydrogen cyanide from the pyrimidine ring |

| [M+H - CH₃CN]⁺ | [C₁₀H₁₁N₂]⁺ | 159.0917 | Loss of acetonitrile from the pyrimidine ring |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Phenyl cation (less likely as a primary fragment) |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* electronic transitions associated with its aromatic systems. The primary chromophores are the phenyl group and the substituted aminopyrimidine ring.

π-π Transitions:* Strong absorption bands, typically observed in the 200-300 nm range, are expected. These transitions originate from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the phenyl and pyrimidine rings. The conjugation between the phenyl and pyrimidine rings may lead to a red-shift (shift to longer wavelengths) of these bands compared to the individual, non-conjugated chromophores.

n-π Transitions:* The nitrogen atoms in the pyrimidine ring and the exocyclic amino group possess lone pairs of electrons (n-orbitals). Transitions of these electrons to π* antibonding orbitals are possible. These n-π* transitions are generally much weaker in intensity than π-π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them entirely.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing pyrimidine ring, coupled with the phenyl substituent, creates a system capable of intramolecular charge transfer. mdpi.com This ICT character can give rise to a broad and intense absorption band at a longer wavelength (e.g., >300 nm), which is often sensitive to solvent polarity. mdpi.com

| Expected λmax Range (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~200-260 | π → π | Phenyl Ring |

| ~260-300 | π → π | Aminopyrimidine Ring |

| >300 | Intramolecular Charge Transfer (ICT) | Donor-Acceptor System (Amine → Pyrimidine) |

Fluorescence Spectroscopy

Molecules with extensive π-systems, such as phenylpyrimidine derivatives, often exhibit fluorescence. mdpi.com Upon absorption of light, the molecule is promoted to an excited electronic state. Fluorescence is the emission of light that occurs as the molecule relaxes from the lowest singlet excited state (S₁) back to the ground state (S₀).

For this compound, excitation into its π-π* or ICT absorption bands would be expected to produce fluorescence emission. The position and intensity of the emission peak are highly dependent on the molecular structure and the surrounding environment, particularly the polarity of the solvent. In polar solvents, the ICT excited state is stabilized, which typically leads to a larger Stokes shift (the difference between the absorption and emission maxima) and a red-shifted emission spectrum. The quantum yield of fluorescence would depend on the efficiency of non-radiative decay pathways that compete with radiative emission.

Theoretical and Computational Studies of 2,6 Dimethyl 5 Phenylpyrimidin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 2,6-Dimethyl-5-phenylpyrimidin-4-amine, offering a balance between computational cost and accuracy.

Geometry Optimization and Energetic Stability

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation on the potential energy surface. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to predict bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value |

| Bond Length (C-N in pyrimidine) | ~1.34 Å |

| Bond Length (C-C phenyl) | ~1.39 Å |

| Bond Angle (N-C-N in pyrimidine) | ~115° |

| Dihedral Angle (Pyrimidine-Phenyl) | ~45° |

Note: This data is illustrative and represents typical values expected from DFT calculations on similar aromatic systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO may be distributed over the phenyl and pyrimidine (B1678525) rings. This distribution influences the molecule's behavior in charge-transfer interactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative and represents typical values expected from DFT calculations.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential, making them potential hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape.

For this compound, MD simulations can be employed to sample a wide range of conformations by simulating its movement in a solvent environment, typically water, over a period of nanoseconds. This is particularly important for understanding the flexibility of the molecule, especially the rotation around the single bond connecting the pyrimidine and phenyl rings. The resulting trajectory provides information on the most populated conformations and the energy barriers between them.

In Silico Prediction of Reactivity Profiles

The reactivity of this compound can be predicted in silico using various descriptors derived from quantum chemical calculations. Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies.

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system.

Chemical Hardness (η) : Measures the resistance to change in the electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Quantitative Structure-Activity Relationships (QSAR) for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property.

For this compound and its derivatives, QSAR models could be developed to predict their interaction with a biological target, such as an enzyme or a receptor. This involves calculating a set of molecular descriptors for each compound, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters, surface area, volume.

Electronic descriptors: Dipole moment, HOMO-LUMO energies.

By correlating these descriptors with experimentally determined activity data for a series of related pyrimidine derivatives, a predictive QSAR model can be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. Such a model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. For instance, QSAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have been instrumental in identifying potent inhibitors. nih.gov

Table 3: Commonly Used Molecular Descriptors in QSAR Studies (Illustrative Examples)

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment |

Descriptor Calculation and Selection

In the computational analysis of pyrimidine derivatives, a crucial first step involves the calculation and selection of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule. For analogous N-phenylpyrimidin-2-amine derivatives, a variety of descriptors are typically calculated to develop quantitative structure-activity relationship (QSAR) models. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO-LUMO energies and electrostatic potential.

The selection of the most relevant descriptors is a critical process, often achieved through statistical methods like genetic algorithms or stepwise multiple linear regression. The goal is to identify a subset of descriptors that have the most significant correlation with the biological activity of interest, thereby building a robust and predictive model.

Table 1: Representative Molecular Descriptors for Pyrimidine Derivatives

| Descriptor Category | Example Descriptors | Potential Application for this compound |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Ring Count | Basic characterization and initial filtering of compound libraries. |

| Topological | Wiener Index, Balaban Index | Quantifying molecular branching and complexity to correlate with binding affinity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Assessing steric fit within a receptor's active site. |

Statistical Modeling for Interaction Prediction

Following the calculation and selection of descriptors, statistical models are developed to predict the biological interactions of the compound. For pyrimidine derivatives, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) is a commonly employed technique. This method establishes a correlation between the 3D properties of a set of molecules and their biological activities.

Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.

For a series of 4-substituted N-phenylpyrimidin-2-amine derivatives, 3D-QSAR models have been successfully developed to understand their selectivity for cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4). The high predictive power of these models, validated through internal and external validation methods, suggests their utility in guiding the design of new, more potent, and selective inhibitors. It is anticipated that similar statistical modeling approaches would be highly valuable in predicting the interaction profile of this compound with its potential biological targets.

Docking and Molecular Recognition Studies

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are instrumental in understanding the molecular recognition process and have been widely applied to various pyrimidine derivatives to elucidate their mechanism of action.

Ligand-Protein Interaction Profiling

Docking studies on pyrimidine derivatives have revealed detailed interaction profiles with their protein targets. For instance, in the case of aminodimethylpyrimidinol derivatives targeting Fibroblast Growth Factor Receptor 4 (FGFR4), docking simulations have been crucial in explaining their selective inhibitory activity. These studies show that specific substitutions on the pyrimidine core can lead to favorable or unfavorable interactions within the ATP-binding pocket of the kinase.

For this compound, a hypothetical docking study would aim to identify key interactions such as:

Hydrogen Bonds: The amine group and nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively, which can form crucial interactions with amino acid residues in the active site of a protein.

Hydrophobic Interactions: The dimethyl and phenyl groups can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing to binding affinity.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

In a study of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives as inhibitors of the Kinesin Spindle Protein (KSP), molecular docking simulations demonstrated that these compounds efficiently form hydrophobic interactions, aromatic π-π stacking, and hydrogen bonds within the active site of the Eg5 enzyme.

Binding Site Analysis and Hotspot Identification

Beyond simply predicting the binding pose, molecular docking allows for a detailed analysis of the binding site and the identification of "hotspots" – residues that contribute significantly to the binding energy. In studies of pyrimidin-2-amine derivatives, binding site analysis has been used to correlate docking scores with biological activity.

For aminodimethylpyrimidinol derivatives, molecular docking highlighted how the dimethyl groups on the pyrimidine ring could lead to steric clashes with the hinge region of FGFR1-3, thus explaining the high selectivity for FGFR4. This type of analysis is invaluable for understanding the structural basis of selectivity and for designing compounds with improved target specificity.

A thorough binding site analysis for this compound would involve:

Mapping the Active Site: Identifying the key amino acid residues that line the binding pocket.

Identifying Key Interactions: Pinpointing the specific hydrogen bonds, hydrophobic contacts, and other interactions that are critical for molecular recognition.

By understanding the key features of the binding site and the crucial interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its potency and selectivity for a given biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenylpyrimidin-2-amine |

| 4-substituted N-phenylpyrimidin-2-amine |

| aminodimethylpyrimidinol |

| N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide |

Molecular Recognition and Ligand Target Interactions of 2,6 Dimethyl 5 Phenylpyrimidin 4 Amine

Exploration of Binding Mechanisms with Biological Macromolecules

The pyrimidine (B1678525) scaffold is a common motif in molecules designed to interact with biological systems. The specific substitutions on the pyrimidine ring of 2,6-Dimethyl-5-phenylpyrimidin-4-amine—two methyl groups and a phenyl group—confer distinct properties that influence its binding to macromolecules.

Enzyme Active Site Interactions (e.g., Kinase Binding Motifs)

Derivatives of pyrimidine are well-documented as inhibitors of various kinases, often by competing with ATP for its binding site. The 4-anilinopyrimidine core, structurally related to this compound, is a recurring motif in kinase inhibitors. nih.gov These compounds typically interact with the hinge region of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. The 4-anilino portion can extend into a hydrophobic pocket (HP-I), an interaction that can be modulated to achieve selectivity among different kinases. nih.gov

The phenyl group at the 5-position and the methyl groups at the 2- and 6-positions of this compound are expected to engage in hydrophobic interactions within the ATP-binding pocket. nih.gov Specifically, the 5-phenyl moiety could occupy a hydrophobic region near the DFG motif or the ribose pocket of the ATP binding site. nih.gov

Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar core structure, has identified them as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.org In these analogues, modifications to the pyrimidine core, such as the introduction of methyl groups, have been shown to modulate inhibitory potency. For instance, a 5-methyl group increased potency, while a 6-methyl group led to a decrease. acs.org The 5,6-dimethyl derivative showed good tolerance, indicating that the substitution pattern on the pyrimidine ring is a critical determinant of biological activity. acs.org

Furthermore, various substituted pyrimidines have been investigated as inhibitors for a range of kinases, demonstrating the versatility of this scaffold in targeting these enzymes. The table below summarizes the kinase inhibitory activities of several pyrimidine derivatives, highlighting the importance of the substitution pattern for potency and selectivity.

| Compound Class | Target Kinase(s) | Key Structural Features | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | Varied substitutions on the pyrimidine and phenyl rings | acs.org |

| 4-anilinopyrimidine derivatives | Class III Receptor Tyrosine Kinases (e.g., PDGFR-β, VEGFR-2) | 4-anilino moiety, 5- or 6-phenyl substitutions | nih.gov |

| Pyrimidin-2-amine derivatives | PLK4 | Aminopyrimidine core with various substitutions | nih.gov |

| N2-phenyl-N4-quinoxalinaminepyrimidine-2,4-diamine derivatives | EGFR | Pyrimidine-2,4-diamine core with bulky aromatic groups | nih.gov |

| 2,4,5-trisubstituted pyrimidines | CDK9 | Thiazole and aniline (B41778) substitutions on the pyrimidine ring | cardiff.ac.uk |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Thiazole and pyridine (B92270) moieties attached to the pyrimidine core | acs.org |

| Aminodimethylpyrimidin-5-ol derivatives | FGFR4 | Aminopyrimidinol core with methyl substitutions | researchgate.netnih.gov |

Receptor Ligand Binding Domain Analysis

While the primary focus of research on pyrimidine derivatives has been on enzyme inhibition, some studies have explored their interactions with receptors. For instance, pyrimidine biphenyl (B1667301) derivatives have demonstrated affinity for endothelin receptors (ETₐ and ETₑ). vulcanchem.com Although structurally distinct from this compound, this finding suggests that the pyrimidine scaffold can be adapted to target receptor ligand binding domains. The amine and pyrimidine nitrogens in this compound could potentially participate in hydrogen bonding interactions within a receptor's binding pocket. vulcanchem.com However, specific studies analyzing the binding of this compound to receptor ligand binding domains are not currently available.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, triplex formation)

The planar aromatic nature of the pyrimidine ring and the attached phenyl group in this compound suggest a potential for interaction with nucleic acids. Pyrimidine derivatives can interact with DNA through various mechanisms, including intercalation between base pairs. mdpi.com The size and shape of such compounds can be similar to that of purine-pyrimidine base pairs, allowing them to fit into the hydrophobic environment of the DNA double helix. mdpi.com

Studies on hybrid 4,6-dihydrazone pyrimidine derivatives have demonstrated their ability to bind to DNA. nih.gov While these compounds have a different substitution pattern, the underlying pyrimidine core is a common feature. Covalent conjugation of molecules to triplex-forming oligonucleotides is another strategy to achieve sequence-specific DNA targeting. mdpi.com Although no direct studies have been reported on the interaction of this compound with DNA or RNA, or its involvement in triplex formation, its structural characteristics warrant investigation into these potential interactions.

Biophysical Characterization of Molecular Interactions

To fully understand the binding of this compound to biological macromolecules, biophysical techniques are employed to determine the thermodynamic and kinetic parameters of these interactions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon the binding of a ligand to a macromolecule. nih.gov This method directly determines the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. mdpi.com

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a solution containing the target macromolecule (e.g., a kinase or receptor). The heat released or absorbed during the binding event is measured, and the data is fitted to a binding model to extract the thermodynamic parameters. nih.gov This information is crucial for understanding the driving forces behind the interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often due to the release of water molecules from the binding site).

The following table illustrates the type of thermodynamic data that could be obtained from an ITC experiment studying the binding of this compound to a hypothetical protein target.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Kₐ) | 2.5 x 10⁶ | M⁻¹ |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -8.7 | cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -8.8 | kcal/mol |

This is a hypothetical data table for illustrative purposes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study the kinetics of molecular interactions in real-time. mdpi.com It provides quantitative information on the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff) of a ligand binding to a target immobilized on a sensor surface. mdpi.com The ratio of these rate constants (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. mdpi.com

In an SPR experiment involving this compound, the target macromolecule would be immobilized on a sensor chip. A solution of this compound would then be flowed over the surface, and the change in the refractive index at the surface, which is proportional to the amount of bound ligand, would be monitored over time. This allows for the determination of the kinetic parameters of the interaction. mdpi.com SPR is particularly useful for screening compounds and for detailed characterization of lead candidates due to its sensitivity and real-time nature. mdpi.com

The table below shows an example of the kinetic data that could be generated from an SPR analysis of the interaction between this compound and a hypothetical protein target.

| Parameter | Value | Unit |

| Association Rate Constant (kₐ) | 1.8 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₔ) | 3.2 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₔ) | 17.8 | nM |

This is a hypothetical data table for illustrative purposes.

Ligand-Observed NMR Spectroscopy (e.g., Saturation Transfer Difference)

Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful set of techniques for studying ligand-target interactions, particularly for systems involving weak to moderate binding affinities where the ligand is in fast exchange between its free and bound states. mdpi.com Among these methods, Saturation Transfer Difference (STD) NMR is especially valuable for identifying the binding epitope of a ligand, which is the specific part of the molecule in direct contact with the target protein. mdpi.com

In a hypothetical STD NMR experiment with this compound and its target protein, specific protons within the protein would be selectively saturated with radiofrequency pulses. This saturation would then transfer to the protons of the bound ligand through spin diffusion. When the ligand dissociates, it retains this "memory" of saturation, leading to a decrease in the intensity of its corresponding signals in the NMR spectrum. mdpi.com The protons of the ligand that are in closest proximity to the protein will show the strongest STD effect, allowing for the mapping of the binding interface. mdpi.com

For this compound, one might expect to observe significant STD enhancement for the protons of the phenyl ring and the methyl groups, suggesting their close contact with the protein's binding pocket. The relative intensities of the STD signals can provide semi-quantitative information about which parts of the molecule are most critical for the interaction.

Table 1: Hypothetical Saturation Transfer Difference (STD) NMR Results for this compound

| Protons of this compound | Chemical Shift (ppm) (Hypothetical) | STD Enhancement (%) (Hypothetical) | Proximity to Target |

| Phenyl-H | 7.2-7.5 | 100 (normalized) | High |

| Methyl-H (C6) | 2.4 | 85 | High |

| Methyl-H (C2) | 2.3 | 70 | Medium |

| Amine-H (NH2) | 5.5 | 40 | Low (or solvent-exchanged) |

Co-crystallization and Cryo-EM Studies of Ligand-Target Complexes

To gain a detailed, atomic-level understanding of how this compound binds to its target, structural biology techniques such as X-ray co-crystallization and cryo-electron microscopy (cryo-EM) are indispensable.

Co-crystallization involves forming a crystal of the target protein in complex with the ligand. Subsequent X-ray diffraction analysis of this co-crystal can reveal the precise three-dimensional arrangement of the ligand within the protein's binding site. For instance, studies on the related compound 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) have successfully utilized this method to elucidate its interactions with carboxylic acids, demonstrating the formation of robust hydrogen-bonding networks. nih.gov A similar approach with this compound would aim to identify key hydrogen bonds, van der Waals interactions, and any π-π stacking involving the phenyl ring.

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible protein complexes that are difficult to crystallize. nih.gov This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. The resulting high-resolution maps can be used to build an atomic model of the complex. nih.gov While cryo-EM structures may have uncertainties for small ligands, they can be invaluable for guiding the selection of computed ligand poses and informing structure-based drug design. nih.gov

Structure-Based Design Principles for Pyrimidinamine Analogs

The structural information gleaned from NMR, co-crystallization, and cryo-EM studies provides a foundation for the rational design of improved pyrimidinamine analogs.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a creative strategy in drug design that involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original's biological activity. researchgate.netnih.gov This approach can lead to new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For analogs of this compound, the pyrimidine core could be replaced with other heterocyclic systems like quinazoline (B50416) or pyrrolopyrimidine, which have been shown to act as effective scaffolds in various inhibitors. unica.itmdpi.com

Bioisosteric replacement is a more subtle modification where a functional group in the lead molecule is exchanged for another group with similar physical or chemical properties. researchgate.netnih.gov This is often done to fine-tune the molecule's properties. For example, the methyl groups on the pyrimidine ring could be replaced with other small alkyl groups or cyclopropyl (B3062369) moieties to probe the steric limits of the binding pocket. The phenyl group could be substituted with other aromatic or heteroaromatic rings to explore additional interactions.

Table 2: Examples of Scaffold Hopping and Bioisosteric Replacements for Pyrimidinamine Analogs

| Design Strategy | Original Moiety | Potential Replacement | Rationale |

| Scaffold Hopping | Pyrimidine | Quinazoline | Maintain key interactions while altering physicochemical properties. |

| Scaffold Hopping | Pyrimidine | Thienopyrimidine | Explore novel chemical space and potential for new interactions. unica.it |

| Bioisosteric Replacement | Phenyl | Thiophene | Modify electronic properties and potential for hydrogen bonding. |

| Bioisosteric Replacement | Methyl | Ethyl, Cyclopropyl | Probe steric tolerance of the binding site. |

Rational Design Based on Interaction Hotspots

Rational design leverages the detailed structural information of the ligand-target complex to make targeted modifications that are predicted to enhance binding affinity or selectivity. This process often focuses on "interaction hotspots" – regions within the binding site where interactions are particularly crucial for ligand recognition.

By analyzing the co-crystal or cryo-EM structure of a target in complex with a ligand like this compound, medicinal chemists can identify:

Unoccupied pockets: Small, empty spaces within the binding site that could be filled by adding substituents to the ligand, thereby increasing van der Waals contacts and affinity.

Key hydrogen bond donors and acceptors: Identifying these allows for the rational placement of complementary functional groups on the ligand to form strong, directional interactions.

Hydrophobic regions: These areas can be targeted by adding lipophilic groups to the ligand to enhance binding through the hydrophobic effect.

Opportunities for π-π or cation-π interactions: The phenyl ring of this compound is a prime candidate for such interactions, which can be modulated by altering the electronics of the ring with electron-donating or electron-withdrawing groups.

This structure-based approach allows for a more efficient exploration of chemical space, moving away from random screening towards the deliberate design of more effective molecules. nih.gov

Applications As a Building Block and Molecular Probe in Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems (e.g., fused pyrimidines)

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Aminopyrimidines are well-established as crucial starting materials for synthesizing fused ring systems, which often exhibit important biological and physical properties.

| Precursor Example | Reagents | Fused System |

| 4-amino-2,6-disubstituted-pyrimidine-5-carbonitrile | 1. Triethylorthoester 2. Substituted aniline (B41778) | N,7-disubstituted-pyrimido[4,5-d]pyrimidin-4-amine |

| 6-Amino-2-thiouracil | Aldehyde, Thiourea (B124793) | 2,5,7-trisubstituted-pyrimido[4,5-d]pyrimidine |

This table presents examples of synthetic routes to fused pyrimidine (B1678525) systems using related aminopyrimidine precursors.

The structural framework of 2,6-Dimethyl-5-phenylpyrimidin-4-amine is relevant to the synthesis of advanced organic materials. Pyrimidine derivatives are known to be incorporated into larger molecular systems intended for applications in materials science. For example, derivatives of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide have been synthesized and studied, demonstrating how the 5-phenylpyrimidin-4-amine (B189391) core can be chemically modified to create larger, functional molecules. nih.gov The phenyl and dimethyl substitutions on the core of this compound can influence the solubility, stability, and intermolecular interactions of resulting materials.

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes are indispensable tools in chemical biology and diagnostics. The design of these probes often relies on heterocyclic cores that can be modified to modulate their photophysical properties. While various pyrimidine-based structures, such as 2,4,5-triaminopyrimidines, have been successfully developed as fluorescent probes for monitoring biological processes like cell viability, specific research detailing the development of this compound for such applications is limited. rsc.org The general principle involves creating molecules where fluorescence is "turned on" or "turned off" in response to a specific analyte or environmental change. nih.govrsc.org The inherent fluorescence of a pyrimidine core can be tuned by the strategic addition of electron-donating or -withdrawing groups.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into larger, ordered structures is a key aspect of this field. Porphyrinoids and cyclodextrins are common building blocks for creating self-assembling systems for applications like drug delivery. nih.gov While the hydrogen bonding capabilities of the amino group and potential π-π stacking interactions from the phenyl and pyrimidine rings of this compound suggest its potential for use in supramolecular chemistry, specific studies documenting its application in self-assembly are not prominent in the literature.

Use in Catalyst Design and Ligand Development for Metal-Catalyzed Reactions

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound present potential coordination sites for metal ions. This makes aminopyrimidine derivatives attractive candidates for use as ligands in coordination chemistry and catalysis. For instance, scaffolds based on 2,6-di(pyrimidin-4-yl)pyridine have been synthesized and their complexation with metals like Zn(II) and Cu(II) has been studied. nih.gov These ligands can form defined molecular clefts upon metal coordination. Although this demonstrates the principle of using pyrimidine-containing molecules as ligands, direct research on the application of this compound in catalyst or ligand design is not widely documented.

Investigation in Material Science for Electronic or Optical Properties

The electronic and optical properties of organic molecules are of great interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of pyrimidine derivatives are an active area of research. For example, the related compound 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine has been synthesized, and its photophysical properties, including absorption, emission, and Stokes shift, were found to be dependent on solvent polarity. researchgate.net Such studies indicate that the pyrimidine core, when combined with appropriate donor and acceptor groups, can lead to materials with interesting optical characteristics. The specific electronic and optical properties of this compound itself, however, remain an area with limited published research.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery, moving from intuitive, human-driven design to data-driven, predictive science. nih.gov For derivatives of 2,6-Dimethyl-5-phenylpyrimidin-4-amine, these computational tools offer a powerful approach to accelerate the discovery of novel analogs with optimized properties.

ML algorithms can be trained on large datasets of known pyrimidine (B1678525) derivatives to build predictive models for biological activity, pharmacokinetic properties, and potential toxicity. mdpi.com By analyzing complex datasets and identifying hidden patterns, these models can screen vast virtual libraries of compounds based on the this compound scaffold, prioritizing candidates for synthesis and testing. mdpi.com This significantly reduces the time and cost associated with identifying promising new chemical entities.

The evolution of molecular representations from simple fingerprints to learned embeddings allows deep learning models to capture a more nuanced and information-rich understanding of a molecule's features, leading to more accurate predictions and the design of superior compounds. nih.gov

Novel Synthetic Methodologies and Sustainable Chemistry

Traditional methods for synthesizing pyrimidines often involve harsh reagents and solvents, generating significant waste. frontiersin.org Modern research is increasingly focused on developing novel, sustainable synthetic methodologies that align with the principles of green chemistry. niscpr.res.in These approaches aim for higher yields, reduced environmental impact, shorter reaction times, and simplified workup procedures. frontiersin.org

For the synthesis of this compound and its analogs, several green chemistry techniques are particularly relevant:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction time and increased product yields compared to conventional heating. frontiersin.orgrsc.org

Solvent-Free Reactions: Conducting chemical syntheses in the absence of solvents, for instance through mechanochemical grinding or fusion techniques, minimizes waste and eliminates the environmental impact of volatile organic compounds. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. frontiersin.orgmdpi.com This is a powerful strategy for efficiently generating libraries of diverse pyrimidine derivatives.

Use of Green Catalysts and Solvents: The replacement of hazardous reagents and solvents with environmentally benign alternatives is a core tenet of green chemistry. niscpr.res.in This includes using safer catalysts, ionic liquids, or supercritical fluids like scCO₂. frontiersin.orgnih.gov

A comparison of these emerging methodologies with conventional synthesis is outlined below.

| Methodology | Description | Advantages over Conventional Methods | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating of the reaction mixture. | Reduced reaction times, higher yields, improved purity. | frontiersin.orgrsc.org |

| Solvent-Free Synthesis | Reactions are conducted by grinding solids together (mechanochemistry) or heating a mixture of solids (fusion). | Eliminates solvent waste, simplifies purification, lowers environmental impact. | acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot synthesis to form the final product. | High atom economy, operational simplicity, rapid generation of molecular diversity. | frontiersin.orgmdpi.com |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation, enhancing reaction rates and yields. | Shorter reaction times, increased efficiency, can enable reactions at lower temperatures. | frontiersin.orgniscpr.res.in |

| Green Catalysts | Employs catalysts that are non-toxic, recyclable, and highly efficient, such as biocatalysts or supported metal catalysts. | Reduced toxicity, reusability, high selectivity, milder reaction conditions. | niscpr.res.inrsc.org |

Advanced Biophysical Techniques for Molecular Interaction Analysis

A thorough understanding of how a compound like this compound interacts with its biological target is fundamental to its development. Advanced biophysical techniques provide detailed, quantitative insights into the thermodynamics and kinetics of these molecular interactions, moving beyond simple measures of potency.

Isothermal Titration Calorimetry (ITC): Considered a gold-standard method, ITC directly measures the heat released or absorbed during a binding event. mdpi.comyoutube.com A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). cancer.govresearchgate.net This label-free technique is crucial for validating direct target engagement and understanding the driving forces behind the binding.

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate. youtube.com It is exceptionally powerful for determining the kinetics of an interaction, providing both the association rate constant (kon) and the dissociation rate constant (koff). nih.govmdpi.com This kinetic information is critical, as a compound's residence time on its target (i.e., how long it remains bound) can be a better predictor of its biological efficacy than binding affinity alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions at atomic resolution. nih.gov Techniques such as chemical shift perturbation (CSP) mapping can identify the specific amino acid residues in the protein's binding pocket that are affected by the compound. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the small molecule are in close contact with the protein, providing valuable information for structure-activity relationship (SAR) studies. nih.govnih.gov

These methods, often used in combination, provide a comprehensive picture of the molecular interaction, guiding the rational design and optimization of more effective derivatives.

Exploration of Underexplored Biological Targets

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. However, the specific potential of this compound and its close analogs against many of these targets remains underexplored. Future research should focus on systematically screening this compound and its derivatives against families of proteins implicated in disease.

Several promising targets for which other aminopyrimidine derivatives have shown activity include:

| Biological Target Family | Specific Example | Function & Disease Relevance | Example of Related Pyrimidine Inhibitor | Reference |

| Deubiquitinating Enzymes | USP1/UAF1 | Regulator of DNA damage response; promising anticancer target. | ML323 (N-benzyl-2-phenylpyrimidin-4-amine) | chemicalbook.comresearchgate.net |

| Polo-like Kinases | PLK4 | Master regulator of centriole duplication; overexpressed in many cancers. | Compound 8h (aminopyrimidine core) | nih.gov |

| Fibroblast Growth Factor Receptors | FGFR4 | Driver of cell proliferation in certain cancers, particularly hepatocellular carcinoma. | Compound 6O (aminodimethylpyrimidinol) | informahealthcare.comrsc.org |

| Epidermal Growth Factor Receptors | EGFR | Key signaling protein; mutations can drive non-small cell lung cancer. | Compound Y9m (pyrimidine-2,4-diamine) | researchgate.net |

| Cyclin-Dependent Kinases | CDK4/6 | Regulate cell cycle entry; validated targets for anticancer drugs. | Palbociclib (2-anilinopyrimidine derivative) | researchgate.net |

| Kinesin Spindle Protein | KSP (Eg5) | Essential motor protein for mitosis; target for cancer chemotherapy. | N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives | youtube.com |

Systematic screening against these and other target classes, such as PI3K/mTOR or Bcl-2, could uncover novel biological activities for the this compound scaffold. acs.orgnih.gov

Design of Next-Generation Molecular Probes and Tools

Beyond therapeutic potential, compounds like this compound can serve as foundational structures for creating sophisticated molecular probes. These chemical tools are invaluable for studying biological systems, identifying new drug targets, and elucidating mechanisms of action.

Fluorescent Probes: By chemically linking the pyrimidine scaffold to a fluorophore (e.g., BODIPY, 7-nitrobenzofurazan), it is possible to create probes for biological imaging. frontiersin.orgrsc.org If a derivative shows high affinity and selectivity for a particular protein, a fluorescent version could be used to visualize the localization and dynamics of that protein within living cells using confocal microscopy. rsc.org

Photoaffinity Probes: For definitive target identification, photoaffinity labeling is a powerful technique. nih.gov This involves modifying the parent compound with two key moieties: a photoreactive group (such as a diazirine or benzophenone) and a reporter tag (like an alkyne or biotin (B1667282) for "click" chemistry or affinity capture). mdpi.comrsc.org When the probe is bound to its target protein, UV irradiation triggers the photoreactive group, forming a permanent covalent bond. nih.gov The tagged protein can then be isolated from complex cell lysates and identified using mass spectrometry, unambiguously confirming the molecular target. rsc.orgspringernature.com

The development of such tools from the this compound core would significantly enhance its value to the broader scientific community, enabling deeper investigation into cellular pathways and disease mechanisms.

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-5-phenylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, substituted pyrimidine cores are functionalized with aryl groups under palladium catalysis or via Ullmann-type couplings. Key parameters include:

- Temperature : 80–120°C for 6–24 hours.

- Catalysts : Pd(PPh₃)₄ or CuI for cross-couplings.

- Solvents : Toluene or DMF for solubility.

Optimization involves monitoring reaction progress via TLC (Rf values: 0.10–0.51 in EtOAc/hexane mixtures) and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of aryl halides). Post-synthesis, recrystallization in ethanol or hexane yields pure products (melting points: 160–195°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 5.5–6.5 ppm, if not substituted). DMSO-d₆ or CDCl₃ are preferred solvents .

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₇H₁₅N₃O₂, MW: 293.3 g/mol) via ESI-MS or MALDI-TOF.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Q. What biological activities have been reported for structurally similar pyrimidine derivatives?

- Methodological Answer : Fluorinated or aryl-substituted pyrimidines exhibit antimicrobial and cytotoxic properties. For example:

- Antibacterial Activity : MIC values <10 μM against S. aureus and E. coli .

- Antifungal Activity : Inhibition of C. albicans via ergosterol biosynthesis disruption .

Structure-activity relationships (SAR) emphasize the role of electron-withdrawing substituents (e.g., -CF₃) in enhancing potency .

Advanced Research Questions

Q. How can contradictions in NMR or crystallographic data be resolved during structural validation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate ¹H NMR with ¹³C NMR and HSQC to confirm assignments. For crystallographic discrepancies (e.g., bond length variations >0.05 Å), use SHELXL refinement with high-resolution data (R-factor <5%) .

- Dynamic Effects : Consider solvent polarity (e.g., DMSO vs. CDCl₃) on chemical shifts for amine protons .

Q. What computational strategies are effective for predicting intermolecular interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to biological targets (e.g., kinase domains).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze H-bonding or π-π stacking (e.g., with phenyl rings) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayers.

Q. How can X-ray crystallography resolve conformational ambiguities in pyrimidine derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and twin refinement (BASF parameter for twinned crystals) .

- Hydrogen Bonding : Analyze intermolecular contacts (e.g., N-H···O/N) using Mercury software to confirm packing motifs .

Q. What strategies mitigate substituent-induced solubility challenges in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.